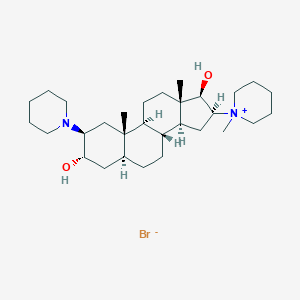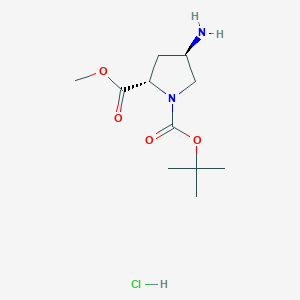
去乙酰维库溴化物
描述
Synthesis Analysis
Vecuronium bromide is synthesized from epiandrosterone through several chemical steps including esterification, elimination, oxidation, ring opening, reduction, acetylation, and finally, reaction with bromomethane. This method is noted for its cost-saving potential and simplicity, making it viable for commercial scale manufacture. The structure of vecuronium bromide was elucidated using various spectroscopic methods, confirming the efficiency of this synthesis approach (Jiang Hong, 2009).
Molecular Structure Analysis
The molecular and crystal structure of vecuronium bromide has been determined by single-crystal X-ray diffraction analysis. This analysis revealed that vecuronium bromide crystallizes in the orthorhombic system, and the molecular geometry comparisons have shown significant similarities to other neuromuscular blocking agents, providing insights into its mechanism of action at the molecular level (H. Kooijman et al., 1992).
Chemical Reactions and Properties
Research on pancuronium bromide, a compound similar to desdiacetylvecuronium bromide, and its analogues, has shed light on the neuromuscular blocking capabilities and interactions with cholinesterase variants. These studies highlight the chemical interactions that contribute to its mechanism of action, demonstrating the significant sensitivity of typical enzymes to inhibition by these compounds (M. Whittaker, J. Britten, 1980).
Physical Properties Analysis
The determination of pancuronium bromide and its metabolites in human urine by dye-extraction methods has provided insights into the physical properties of these compounds, such as extractability and solubility. This research reveals the influence of molecular structure on the physical behavior of neuromuscular blocking agents in biological systems (K. Tanaka et al., 1974).
Chemical Properties Analysis
Vecuronium bromide's chemical properties, including its reaction mechanisms and interactions with biological molecules, have been extensively studied. Notably, the structural elucidation and spectroscopic study of vecuronium bromide and its intermediates have provided detailed information on its chemical characteristics, aiding in understanding its efficacy and safety profile as a neuromuscular blocking agent (S. Ciceri et al., 2021).
科学研究应用
1. 神经肌肉阻滞研究
Desdiacetylvecuronium溴化物,是维库溴化物的代谢产物,已被广泛研究其在神经肌肉阻滞中的作用。研究重点在于了解其药理作用以及与其他化合物的相互作用。例如,研究已经调查了维库溴化物及其代谢产物如3-去乙酰和3,17-去乙酰维库溴化物在产生神经肌肉阻滞方面的相对效力。这对于理解长期使用维库溴化物后在重症监护病房报告的并发症具有重要意义(Khuenl-Brady, Mair, & Koller, 1991)。
2. 药效学和药动学
已经探讨了Desdiacetylvecuronium的药效学和药动学,以评估其对神经肌肉功能的影响。该领域的研究包括对健康志愿者进行研究,比较3-去乙酰维库溴化物和维库溴化物的影响,揭示了在清除率、分布容积、消除半衰期和平均滞留时间方面的差异。这些发现对于理解在重症监护环境中给予维库溴化物后一些患者出现的长时间麻痹至关重要(Caldwell et al., 1994)。
3. 在延长神经肌肉阻滞中的潜在作用
研究已经突出了Desdiacetylvecuronium在延长神经肌肉阻滞中的作用,特别是在危重病患者中。研究已经检查了接受维库溴化物治疗后出现延长神经肌肉阻滞的患者中维库溴化物及其代谢产物3-去乙酰维库溴化物的血浆浓度。这些研究为理解与延长神经肌肉阻滞相关的临床因素如代谢性酸中毒和肾功能衰竭提供了见解(Segredo et al., 1992)。
4. 对瞳孔光反应的影响
还进行了关于维库溴化物对瞳孔光反应的影响的研究。这些研究探讨了对光的反应是否受副交感神经支配作用于虹膜,使用维库溴化物作为一种胆碱能受体拮抗剂。这类研究提供了对眼部功能的自主控制的更深入理解(Dearworth, Cooper, & McGee, 2007)。
作用机制
Target of Action
Desdiacetylvecuronium bromide, also known as Vecuronium, is a nondepolarizing neuromuscular blocking agent . Its primary targets are the nicotinic cholinergic receptors located at motor end plates . These receptors play a crucial role in muscle contraction by mediating the action of acetylcholine, a neurotransmitter that transmits signals across a neuromuscular junction .
Mode of Action
Vecuronium acts by competitively binding to nicotinic cholinergic receptors . This binding decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction . As a result, it inhibits depolarization, blocking the transmission of nerve impulses and leading to muscle relaxation .
Biochemical Pathways
The principal pharmacologic effects of vecuronium revolve around its competitive binding of cholinergic receptors located at motor end plates . This competitive binding results in muscle relaxant effects that are typically employed as an adjunct to general anesthesia . .
Pharmacokinetics
Vecuronium has a distribution volume (Vd) of 0.3 to 0.4 L/kg . It is metabolized in the liver to its active metabolite, 3-desacetyl vecuronium, which has about half the activity of the parent drug . The compound is primarily excreted in the feces (40% to 75%), and urine (30% as unchanged drug and metabolites) .
Result of Action
The administration of vecuronium results in muscle relaxation . This is typically employed as an adjunct to general anesthesia to facilitate endotracheal intubation and to relax skeletal muscles during surgery or mechanical ventilation in adequately sedated ICU patients .
Action Environment
The neuromuscular blocking action of vecuronium is slightly enhanced in the presence of potent inhalation anesthetics . If vecuronium is first administered more than 5 minutes after the start of the inhalation of enflurane, isoflurane, or halothane, or when steady-state has been achieved, the intubating dose of vecuronium may be decreased by approximately 15% . This suggests that the action, efficacy, and stability of vecuronium can be influenced by environmental factors such as the presence of other drugs and the timing of administration.
属性
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N2O2.BrH/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31;/h21-28,33-34H,4-20H2,1-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGWZHJLXJPNBY-DSBFZBMTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73319-30-9 | |
| Record name | 3,17-bis-deacetylvecuronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073319309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2beta,3alpha,5alpha,8xi,9xi,14xi,16beta,17beta)-16-(1-methylpiperidinium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESDIACETYLVECURONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60OOL7F2LC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)

![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)





![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)



![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)